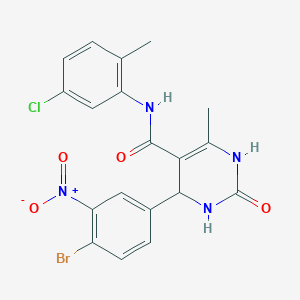
1-(1,3-benzodioxol-5-yloxy)-3-(3-methyl-1-piperidinyl)-2-propanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,3-benzodioxol-5-yloxy)-3-(3-methyl-1-piperidinyl)-2-propanol hydrochloride, also known as BDP, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. BDP is a beta-adrenergic receptor agonist, which means that it activates the beta-adrenergic receptors in the body. These receptors are found in various tissues, including the heart, lungs, and blood vessels, and are involved in regulating various physiological processes.
Wirkmechanismus
1-(1,3-benzodioxol-5-yloxy)-3-(3-methyl-1-piperidinyl)-2-propanol hydrochloride works by activating the beta-adrenergic receptors in the body. When these receptors are activated, they stimulate various physiological processes, such as increasing heart rate and dilating blood vessels. This can lead to improved cardiac function and increased oxygen delivery to the tissues.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a range of biochemical and physiological effects on the body. For example, this compound has been shown to increase the expression of antioxidant enzymes, such as superoxide dismutase, which can help protect cells from oxidative damage. Additionally, this compound has been shown to reduce the expression of pro-inflammatory cytokines, which can help reduce inflammation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(1,3-benzodioxol-5-yloxy)-3-(3-methyl-1-piperidinyl)-2-propanol hydrochloride in lab experiments is that it is a well-characterized compound that has been extensively studied. Additionally, this compound is relatively easy to synthesize, which makes it readily available for use in experiments. However, one limitation of using this compound in lab experiments is that it can be difficult to control the dose and timing of administration, which can affect the results of the experiment.
Zukünftige Richtungen
There are several potential future directions for research on 1-(1,3-benzodioxol-5-yloxy)-3-(3-methyl-1-piperidinyl)-2-propanol hydrochloride. One area of interest is in the development of new therapeutic applications for this compound, particularly in the treatment of neurodegenerative disorders and cancer. Additionally, further research is needed to better understand the mechanisms of action of this compound and how it interacts with other compounds in the body. Finally, there is a need for more studies to determine the optimal dosing and timing of this compound administration in order to maximize its therapeutic potential.
Synthesemethoden
1-(1,3-benzodioxol-5-yloxy)-3-(3-methyl-1-piperidinyl)-2-propanol hydrochloride can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to create the compound, while enzymatic synthesis involves using enzymes to catalyze the reaction. One of the most common methods for synthesizing this compound is through the reaction of 3-methyl-1-piperidinol with 1-(1,3-benzodioxol-5-yloxy)-2-propanone.
Wissenschaftliche Forschungsanwendungen
1-(1,3-benzodioxol-5-yloxy)-3-(3-methyl-1-piperidinyl)-2-propanol hydrochloride has been studied extensively for its potential therapeutic applications, particularly in the treatment of cardiovascular and respiratory diseases. Studies have shown that this compound can improve cardiac function and reduce inflammation in the lungs. Additionally, this compound has been shown to have anti-inflammatory and anti-oxidant properties, which may make it useful in the treatment of other diseases, such as cancer and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
1-(1,3-benzodioxol-5-yloxy)-3-(3-methylpiperidin-1-yl)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4.ClH/c1-12-3-2-6-17(8-12)9-13(18)10-19-14-4-5-15-16(7-14)21-11-20-15;/h4-5,7,12-13,18H,2-3,6,8-11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPARGEHDZSFVGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC(COC2=CC3=C(C=C2)OCO3)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-({[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B5149449.png)
![4-[(3-bromophenoxy)acetyl]-2,6-dimethylmorpholine](/img/structure/B5149455.png)
![1-[(2-ethyl-5-pyrimidinyl)methyl]-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide](/img/structure/B5149461.png)
![1-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5149469.png)
![1-ethyl-1H-anthra[1,2-d]imidazole-2,6,11(3H)-trione](/img/structure/B5149479.png)
![2-[4-(benzyloxy)-3-bromo-5-ethoxybenzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5149487.png)
![2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-{[3-(trifluoromethyl)phenyl]amino}acrylonitrile](/img/structure/B5149494.png)
![4-[6-(4-nitrophenoxy)hexyl]morpholine](/img/structure/B5149507.png)
![2-(3-chlorophenyl)-N,N-bis[(4-methoxy-1-naphthyl)methyl]ethanamine](/img/structure/B5149514.png)
![N-{2-[(4-methylphenyl)thio]ethyl}methanesulfonamide](/img/structure/B5149536.png)
![5-(dimethylamino)-2-[2-(4-morpholinyl)ethyl]-3(2H)-pyridazinone](/img/structure/B5149539.png)
![3-[(1-{[5-(phenoxymethyl)-1H-pyrazol-3-yl]carbonyl}-4-piperidinyl)oxy]pyridine](/img/structure/B5149541.png)
![ethyl 3-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B5149549.png)
